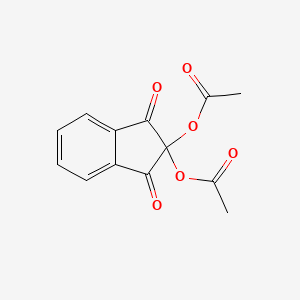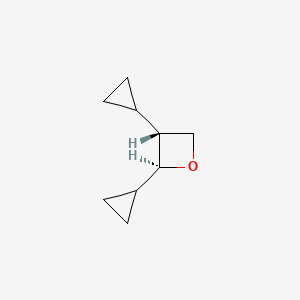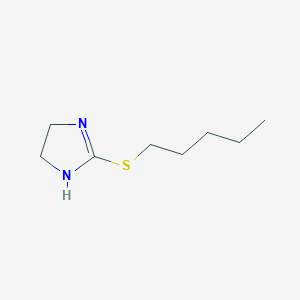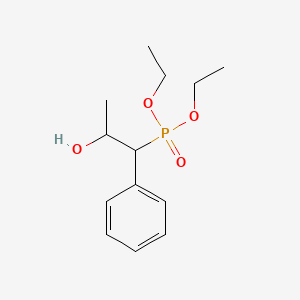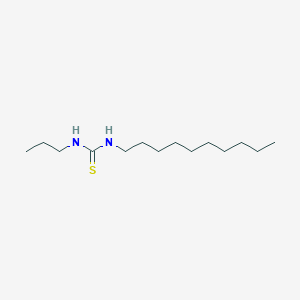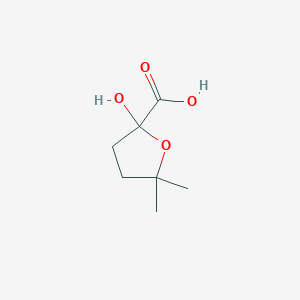![molecular formula C12H18OS2 B14516545 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde CAS No. 62641-97-8](/img/structure/B14516545.png)
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is a chemical compound with the molecular formula C12H18OS2 It is characterized by its unique spiro structure, which includes two sulfur atoms and an aldehyde group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde typically involves the formation of the spiro structure through a series of organic reactions. One common method includes the reaction of a suitable dithiol with a ketone or aldehyde precursor under acidic conditions to form the spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
化学反応の分析
Types of Reactions
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The sulfur atoms in the spiro structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as thiols or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carboxylic acid.
Reduction: Formation of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-methanol.
Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.
科学的研究の応用
7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 7,9,9-Trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The spiro structure and sulfur atoms may also contribute to its reactivity and ability to interact with biological molecules.
類似化合物との比較
Similar Compounds
7,9,9-Trimethyl-1,4-dioxaspiro[4.5]dec-6-en-8-one: Similar spiro structure but contains oxygen atoms instead of sulfur.
7,9,9-Trimethyl-1,4-thiaspiro[4.5]dec-6-ene-8-carbaldehyde: Contains only one sulfur atom in the spiro structure.
Uniqueness
7,9,9-Trimethyl-1,4-dithiaspiro[45]dec-6-ene-8-carbaldehyde is unique due to its dual sulfur atoms in the spiro structure, which can impart distinct chemical properties and reactivity compared to similar compounds
特性
CAS番号 |
62641-97-8 |
|---|---|
分子式 |
C12H18OS2 |
分子量 |
242.4 g/mol |
IUPAC名 |
7,9,9-trimethyl-1,4-dithiaspiro[4.5]dec-6-ene-8-carbaldehyde |
InChI |
InChI=1S/C12H18OS2/c1-9-6-12(14-4-5-15-12)8-11(2,3)10(9)7-13/h6-7,10H,4-5,8H2,1-3H3 |
InChIキー |
OVAIPKDZCBCPSE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2(CC(C1C=O)(C)C)SCCS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


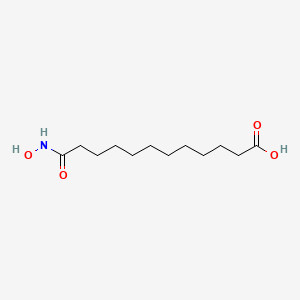
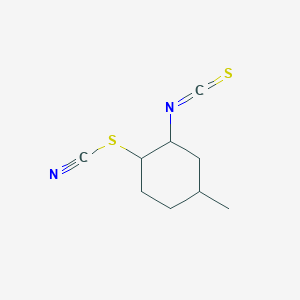
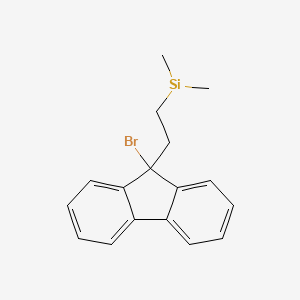
![{[4-(2-Nitroethenyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14516484.png)
![4-{2-[4-(Heptyloxy)phenyl]prop-1-EN-1-YL}benzonitrile](/img/structure/B14516491.png)
